molecular formula C9H9NO2 B8702239 1-methyl-2-(2-nitroethenyl)benzene

1-methyl-2-(2-nitroethenyl)benzene

Cat. No.: B8702239
M. Wt: 163.17 g/mol
InChI Key: HOATZZMHBCWHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of nitrostyrene, characterized by the presence of a nitro group (-NO2) and a vinyl group (-CH=CH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(2-nitroethenyl)benzene can be synthesized through the aldol condensation of nitromethane and benzaldehyde. The reaction is typically carried out in methanol (MeOH) with sodium hydroxide (NaOH) as a base. The mixture is cooled to 0°C, and an aqueous solution of NaOH is added slowly. The reaction is stirred for an additional 30 minutes at 0-5°C before being diluted with water and extracted .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1-Methyl-2-(2-aminoethyl)benzene.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-methyl-2-(2-nitroethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-nitroethenyl)benzene involves its interaction with molecular targets such as bacterial quorum sensing receptors. By binding to these receptors, the compound inhibits the signaling pathways that regulate biofilm formation and virulence factor production in bacteria . This disruption can enhance the susceptibility of bacteria to antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(2-nitroethenyl)benzene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the nitrovinyl group at the 2-position provides distinct steric and electronic effects compared to other nitrostyrene derivatives.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-methyl-2-(2-nitroethenyl)benzene

InChI

InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3

InChI Key

HOATZZMHBCWHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ortho-tolualdehyde (10.00 g, 83.23 mmol) was dissolved in acetic acid (50 ml), ammonium acetate (6.93 g, 89.89 mmol) and nitromethane (7 ml, 129 mmol) were added, and the mixture was stirred at 110° C. for 8 hr and stood at room temperature overnight. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the solution was concentrated under reduced pressure to give the title compound (12.71 g, yield 94%) as a bistered oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.93 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.